molecular formula C10H6O6 B8384024 1,4-Benzodioxin-2,3-dicarboxylic acid

1,4-Benzodioxin-2,3-dicarboxylic acid

Cat. No.: B8384024
M. Wt: 222.15 g/mol
InChI Key: DRVWQGVLMRLICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzodioxin-2,3-dicarboxylic acid is a sophisticated chemical building block of significant interest in medicinal and organic chemistry. It features the 1,4-benzodioxane motif, a versatile scaffold widely employed to design molecules with diverse bioactivities . This scaffold is found in numerous investigational compounds and marketed drugs, such as the antihypertensive doxazosin and the Gaucher's disease treatment eliglustat, underscoring its therapeutic relevance . The specific value of the 2,3-dicarboxylic acid derivative lies in its role as a key synthon. It enables access to unsymmetrically 2,3-disubstituted benzodioxin and benzodioxane derivatives, which are critical for structure-activity relationship studies . The two carboxylic acid groups are susceptible to selective chemical transformations, allowing researchers to synthesize a variety of complex structures, including benzodioxins and benzodioxanes fused with lactones, anhydrides, and lactams . This compound is instrumental in exploring new chemical space for developing ligands for neuronal nicotinic, α-adrenergic, and serotoninergic receptor subtypes, as well as potential antitumor and antibacterial agents . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H6O6

Molecular Weight

222.15 g/mol

IUPAC Name

1,4-benzodioxine-2,3-dicarboxylic acid

InChI

InChI=1S/C10H6O6/c11-9(12)7-8(10(13)14)16-6-4-2-1-3-5(6)15-7/h1-4H,(H,11,12)(H,13,14)

InChI Key

DRVWQGVLMRLICO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(=C(O2)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Key Functional Groups Applications
This compound C₁₀H₆O₆ 222.15 g/mol Dicarboxylic acids Polymers, MOFs, pharmaceuticals
Terephthalic acid C₈H₆O₄ 166.13 g/mol Dicarboxylic acids PET, polyesters
Itaconic acid C₅H₆O₄ 130.10 g/mol α,β-unsaturated acids Resins, bioplastics
Benzo[b]furan-2,3-dicarboxylic acid C₁₀H₆O₅ 206.15 g/mol Dicarboxylic acids Cocrystal engineering

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-benzodioxin-2,3-dicarboxylic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a bicyclic precursor (e.g., 1,4-benzodioxin derivatives) and introduce carboxylic acid groups via carboxylation using polyphosphoric acid (PPA) or metal-catalyzed oxidation .
  • Step 2 : Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography. Monitor purity using HPLC with UV detection (λ = 210–260 nm) .
  • Step 3 : Optimize reaction conditions (temperature: 80–120°C; inert atmosphere) to minimize side products like decarboxylated derivatives .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use single-crystal X-ray diffraction for absolute configuration determination. Complementary techniques include FT-IR (carboxylic O-H stretch: 2500–3300 cm⁻¹) and NMR (¹³C for carbonyl carbons: ~170 ppm) .
  • Purity Assessment : Employ high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, O within ±0.3% theoretical) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M NaOH/HCl at 25–60°C). Monitor decomposition via UV-Vis spectroscopy (λ = 270 nm for benzodioxin backbone) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition onset temperatures (expected >200°C for aromatic dicarboxylic acids) .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs)?

  • Methodology :

  • MOF Design : Combine with metal nodes (e.g., Zn²⁺, Cd²⁺) via solvothermal synthesis (DMF/water, 100°C, 24h). Characterize porosity via N₂ adsorption at 77 K (BET surface area >500 m²/g) .
  • Functionalization : Post-synthetic modification (PSM) with chiral amines or redox-active groups to enhance catalytic or adsorption properties .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., water/DMSO) to guide solubility studies .

Q. How can enantioselective catalysis be achieved using derivatives of this compound?

  • Methodology :

  • Chiral MOFs : Synthesize homochiral frameworks by incorporating enantiopure ligands (e.g., L-proline derivatives). Test asymmetric catalysis (e.g., ketone reduction) with ee% >90% via chiral GC .
  • Kinetic Resolution : Use immobilized derivatives on silica supports for selective substrate binding .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting adsorption capacities in MOFs)?

  • Methodology :

  • Systematic Replication : Repeat synthesis under controlled conditions (e.g., humidity, precursor ratios). Validate with PXRD to confirm phase purity .
  • Advanced Characterization : Use in-situ IR or synchrotron XAS to probe dynamic structural changes during adsorption .

Notes

  • Key Challenges : Structural analogs (e.g., pyrazine-2,3-dicarboxylic acid) were referenced where direct data on the target compound was limited .
  • Advanced Applications : Emphasis on MOFs and computational modeling aligns with trends in materials chemistry .

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